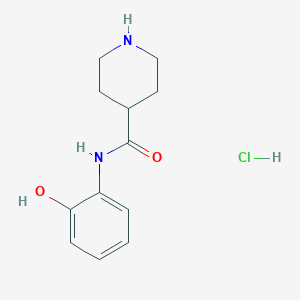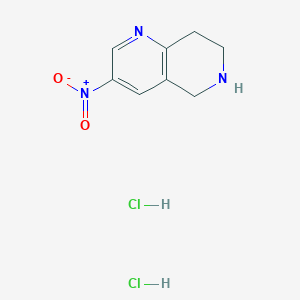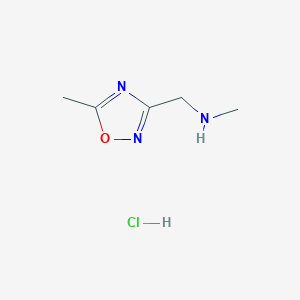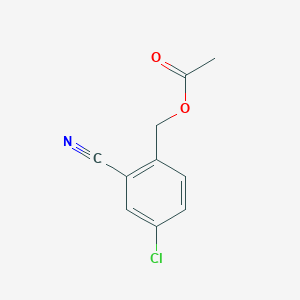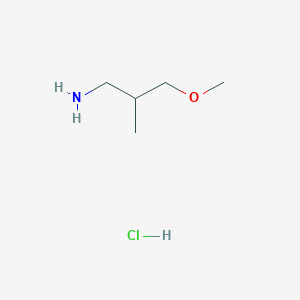
3-Methoxy-2-methylpropan-1-amine hydrochloride
Overview
Description
3-Methoxy-2-methylpropan-1-amine hydrochloride, also known as Methoxyphenamine, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for various purposes in scientific research. Methoxyphenamine is a derivative of amphetamine and has a similar structure and mechanism of action.
Scientific Research Applications
Synthesis of Antineoplastic Agents
One application involves the synthesis of antineoplastic agents, where a related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, was synthesized and evaluated for its cancer cell growth inhibitory properties. This compound, along with its hydrochloride form, showed significant activity against a panel of human and animal cancer cell lines, indicating its potential use in cancer treatment research (Pettit et al., 2003).
Catalytic Studies
Another study focused on the synthesis, characterization, and catalytic studies of Mn(III)-Schiff Base-Dicyanamide Complexes. This research aimed to explore the rhombicity effect in peroxidase studies, demonstrating the compound's relevance in enzymatic and catalytic research (Bermejo et al., 2017).
Amidation of Esters
The compound also finds application in the amidation of esters, where magnesium methoxide and calcium chloride were used to facilitate the direct aminolysis of esters by ammonia to primary amides. This process is significant in the synthesis of various amides from esters, offering a safer and more efficient method compared to traditional techniques (Bundesmann et al., 2010).
Photolabile Protecting Group
Additionally, 3-methoxy-2-methylpropan-1-amine hydrochloride derivatives have been utilized in the development of photolabile protecting groups for amines in flow chemistry, highlighting their importance in the field of synthetic organic chemistry and the development of novel synthetic methodologies (Yueh et al., 2015).
Fluorescent Protecting Group
In another study, derivatives of 3-methoxy-2-methylpropan-1-amine were evaluated as a fluorescent primary amine protection group, demonstrating their potential use in the synthesis of fluorescently labeled compounds for biochemical and medical research (Kuo & Yang, 2008).
properties
IUPAC Name |
3-methoxy-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(3-6)4-7-2;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNKLMYQIGQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)

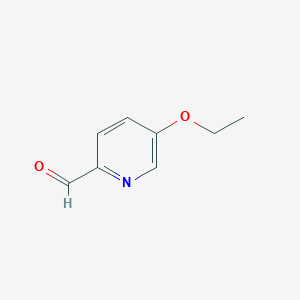
![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
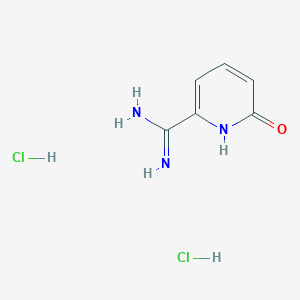

![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
